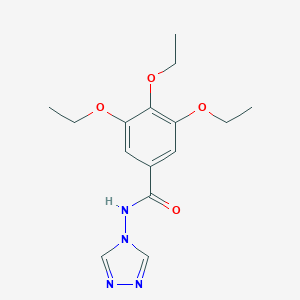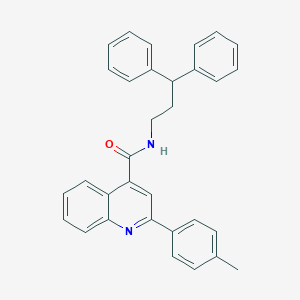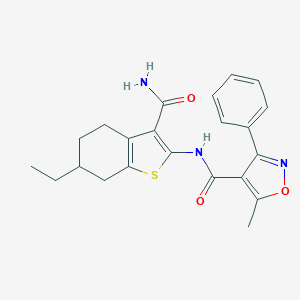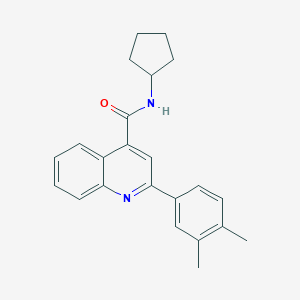![molecular formula C24H24N2O5 B334737 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B334737.png)
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with a molecular formula of C24H25NO5. It is characterized by the presence of three methoxy groups attached to a benzene ring, an amide linkage, and a substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to form 3,4,5-trimethoxybenzamide.
Substitution Reaction: The next step involves the substitution of the amide hydrogen with a 4-[(3-methylbenzoyl)amino]phenyl group. This is achieved by reacting 3,4,5-trimethoxybenzamide with 4-[(3-methylbenzoyl)amino]phenyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, such as sodium hydride (NaH) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学研究应用
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but lacks the substituted phenyl group.
3,4,5-trimethoxyphenethylamine: Contains a phenethylamine core instead of a benzamide core.
3,4,5-trimethoxyamphetamine: An amphetamine derivative with similar methoxy substitutions.
Uniqueness
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is unique due to its combination of methoxy groups and the substituted phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C24H24N2O5 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-6-5-7-16(12-15)23(27)25-18-8-10-19(11-9-18)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI 键 |
DJZZKRPWDTUNBM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


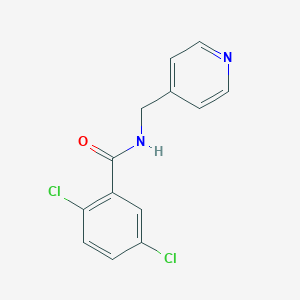
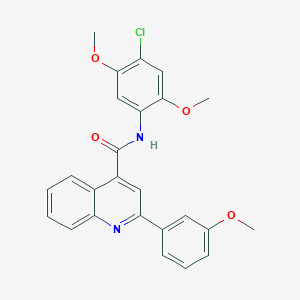
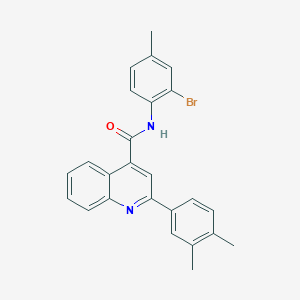
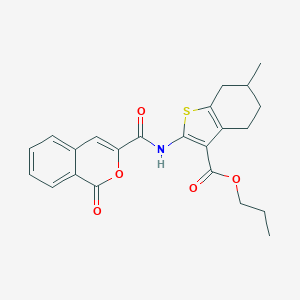
![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334665.png)
![ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B334667.png)
![2-(2-chloro-4,5-difluorophenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B334668.png)
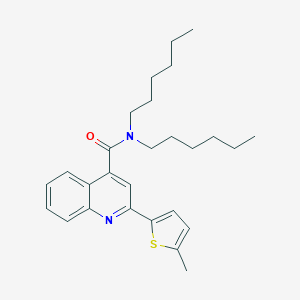
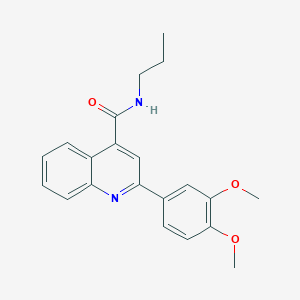
methanone](/img/structure/B334673.png)
